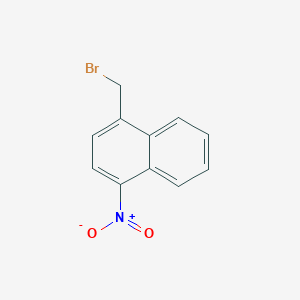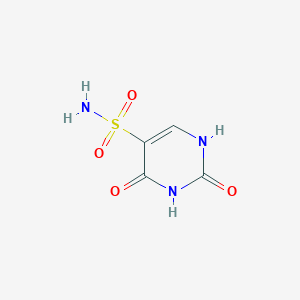
(3-Chloropropyl)oxirane
概要
説明
“(3-Chloropropyl)oxirane” is a heterocyclic organic compound with the molecular formula C5H9ClO . It is also known by other synonyms such as “5-Chloro-1,2-epoxypentane” and has a molecular weight of 120.57736 .
Synthesis Analysis
The synthesis of “(3-Chloropropyl)oxirane” involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent is characterized by 1H-NMR, FT-IR, and mass spectroscopy . Another synthesis method involves the reaction of 2-Pentanol, 1,5-dichloro- .Molecular Structure Analysis
The molecular structure of “(3-Chloropropyl)oxirane” consists of a three-membered ring, known as an oxirane or epoxide ring, with two carbon atoms and one oxygen atom . The carbons in an epoxide group are very reactive electrophiles .Chemical Reactions Analysis
The ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is a common chemical reaction involving "(3-Chloropropyl)oxirane" . This reaction is used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
“(3-Chloropropyl)oxirane” has a boiling point of 155.2±13.0 °C and a density of 1.098±0.06 g/cm3 . It is a combustible liquid .科学的研究の応用
DNA Interaction and Mutagenic Metabolite Research
Research shows that (1-Chloroethenyl)oxirane, a related compound to (3-Chloropropyl)oxirane, is a significant mutagenic metabolite of chloroprene, used in synthetic rubbers. This compound reacts with nucleosides and DNA, forming various adducts, which could be relevant to understanding the mutagenesis process related to chloroprene exposure (Munter et al., 2002).
Dental Materials Development
Oxiranes, including compounds related to (3-Chloropropyl)oxirane, are studied for developing composite materials with low shrinkage in dentistry. Their reactivity, however, poses potential adverse biological effects, necessitating research into safer alternatives like siloranes (Schweikl et al., 2004). The stability of silorane dental monomers in aqueous systems is also a subject of research, indicating potential advantages over conventional oxirane-functional monomers in oral environments (Eick et al., 2006).
Mutagenic Activity Assessment
Oxiranes, structurally related to (3-Chloropropyl)oxirane, have been analyzed for mutagenic activity in bacterial strains, which aids in understanding their potential biological impacts and risks (Schweikl et al., 2002).
Antifungal Drug Synthesis
The synthesis of compounds involving oxirane structures plays a crucial role in developing antifungal drugs. These synthesis processes contribute significantly to pharmaceutical research (Patel et al., 2009).
Anticancer Compound Development
Oxirane compounds, including (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, have been synthesized and evaluated as potential anticancer agents, demonstrating the diverse application of oxirane compounds in medicinal chemistry (Gouhar & Raafat, 2015).
Antimicrobial Additives in Oils and Fuels
Research into the synthesis of oxiranes for use as antimicrobial additives in lubricating oils and fuels highlights another practical application of these compounds in industrial settings (Talybov et al., 2022).
Drug Synthesis and Molecular Modification
Oxiranes are utilized in the synthesis and molecular modification processes for developing novel antidepressants and other therapeutic drugs. This showcases their role in designing and improving pharmaceuticals (Han & Hahn, 2012).
Safety And Hazards
“(3-Chloropropyl)oxirane” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
2-(3-chloropropyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-3-1-2-5-4-7-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOXTBBDZHIHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940760 | |
| Record name | 2-(3-Chloropropyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)oxirane | |
CAS RN |
19141-74-3 | |
| Record name | 2-(3-Chloropropyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19141-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloropropyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



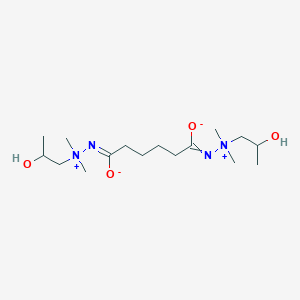
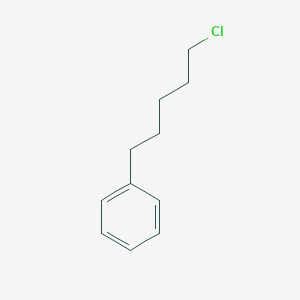
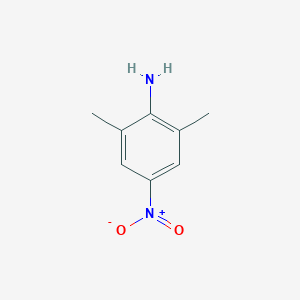
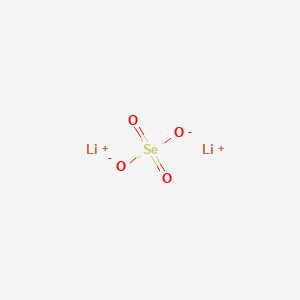
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
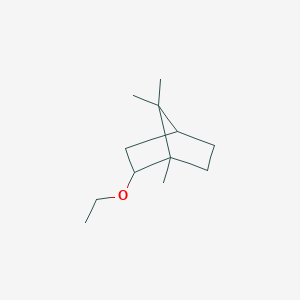
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
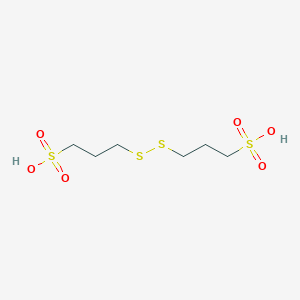
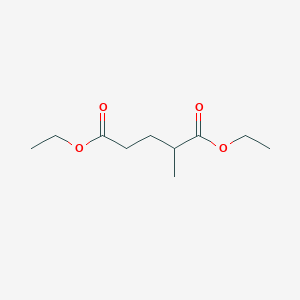

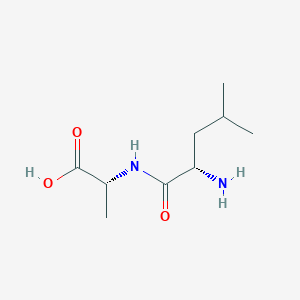
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
